molecular formula C10H10BrF2N B13489143 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13489143
M. Wt: 262.09 g/mol
InChI Key: CLUAOEKHVWOXPD-UHFFFAOYSA-N
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Description

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that contains a bromine atom and a difluoromethyl group attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the bromination of 1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl or methylene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted isoquinoline derivatives.

    Oxidation Reactions: Formation of quinoline derivatives.

    Reduction Reactions: Formation of reduced isoquinoline derivatives.

Scientific Research Applications

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and difluoromethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-(difluoromethyl)isoquinoline
  • 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • 6-Chloro-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for the development of novel therapeutic agents and complex organic molecules.

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H10BrF2N/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-2,5,9-10,14H,3-4H2

InChI Key

CLUAOEKHVWOXPD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)Br)C(F)F

Origin of Product

United States

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